molecular formula C22H27N3O B271892 1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone

1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone

Cat. No. B271892
M. Wt: 349.5 g/mol
InChI Key: PHHSLCISXFKZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone, also known as EB-1020, is a synthetic compound that has gained attention in recent years due to its potential use in treating various neurological disorders.

Scientific Research Applications

1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In animal studies, 1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone has been shown to improve cognitive function and memory, as well as reduce inflammation and oxidative stress in the brain.

Mechanism of Action

The exact mechanism of action of 1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone is not fully understood, but it is believed to act as a selective antagonist of the 5-HT6 receptor in the brain. This receptor is involved in various cognitive processes, and its blockade by 1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone may lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone has been shown to have various biochemical and physiological effects in animal studies. It has been shown to reduce inflammation and oxidative stress in the brain, as well as increase levels of various neurotransmitters, including acetylcholine and dopamine. It has also been shown to improve blood flow to the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone in lab experiments is its selectivity for the 5-HT6 receptor, which allows for more targeted studies of the receptor's function. However, one limitation is that its effects may vary depending on the animal model used, and further studies are needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on 1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone. One area of interest is its potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the development of more selective and potent compounds based on the structure of 1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone may lead to the development of even more effective treatments for neurological disorders.

Synthesis Methods

1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 9-ethylcarbazole with formaldehyde to form N-(9-ethylcarbazol-3-yl)methylformamide. This intermediate is then reacted with 3-bromopropylamine to form N-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)formamide. Finally, this compound is reacted with 2-pyrrolidinone to form the final product, 1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone.

properties

Product Name

1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

1-[3-[(9-ethylcarbazol-3-yl)methylamino]propyl]pyrrolidin-2-one

InChI

InChI=1S/C22H27N3O/c1-2-25-20-8-4-3-7-18(20)19-15-17(10-11-21(19)25)16-23-12-6-14-24-13-5-9-22(24)26/h3-4,7-8,10-11,15,23H,2,5-6,9,12-14,16H2,1H3

InChI Key

PHHSLCISXFKZAK-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)CNCCCN3CCCC3=O)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCCN3CCCC3=O)C4=CC=CC=C41

Origin of Product

United States

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